molecular formula C8H6BrN5O3 B14948748 (4-bromo-1H-pyrazol-1-yl)(1-methyl-4-nitro-1H-pyrazol-3-yl)methanone

(4-bromo-1H-pyrazol-1-yl)(1-methyl-4-nitro-1H-pyrazol-3-yl)methanone

Cat. No.: B14948748
M. Wt: 300.07 g/mol
InChI Key: KZBZPLWHTKOEGA-UHFFFAOYSA-N
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Description

(4-bromo-1H-pyrazol-1-yl)(1-methyl-4-nitro-1H-pyrazol-3-yl)methanone is a heterocyclic compound that features two pyrazole rings Pyrazoles are five-membered rings containing three carbon atoms and two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-bromo-1H-pyrazol-1-yl)(1-methyl-4-nitro-1H-pyrazol-3-yl)methanone typically involves the cyclocondensation of acetylenic ketones with hydrazines. For example, the reaction of 4-bromo-1H-pyrazole with 1-methyl-4-nitro-1H-pyrazole-3-carbaldehyde under acidic conditions can yield the desired compound .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

(4-bromo-1H-pyrazol-1-yl)(1-methyl-4-nitro-1H-pyrazol-3-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under appropriate conditions.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like sodium azide or thiourea can be used under basic conditions.

Major Products

    Reduction: The major product would be the corresponding amine derivative.

    Substitution: Products would vary depending on the nucleophile used, such as azido or thiol-substituted pyrazoles.

Scientific Research Applications

(4-bromo-1H-pyrazol-1-yl)(1-methyl-4-nitro-1H-pyrazol-3-yl)methanone has several applications in scientific research:

Mechanism of Action

The mechanism of action for (4-bromo-1H-pyrazol-1-yl)(1-methyl-4-nitro-1H-pyrazol-3-yl)methanone depends on its application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The nitro group can participate in redox reactions, while the bromine atom can facilitate binding through halogen bonding .

Comparison with Similar Compounds

Similar Compounds

  • 4-bromo-1H-pyrazole
  • 1-methyl-4-nitro-1H-pyrazole

Uniqueness

(4-bromo-1H-pyrazol-1-yl)(1-methyl-4-nitro-1H-pyrazol-3-yl)methanone is unique due to the presence of both a bromine atom and a nitro group on the pyrazole rings. This combination allows for diverse chemical reactivity and potential biological activity, making it a versatile compound for various applications .

Properties

Molecular Formula

C8H6BrN5O3

Molecular Weight

300.07 g/mol

IUPAC Name

(4-bromopyrazol-1-yl)-(1-methyl-4-nitropyrazol-3-yl)methanone

InChI

InChI=1S/C8H6BrN5O3/c1-12-4-6(14(16)17)7(11-12)8(15)13-3-5(9)2-10-13/h2-4H,1H3

InChI Key

KZBZPLWHTKOEGA-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C(=N1)C(=O)N2C=C(C=N2)Br)[N+](=O)[O-]

Origin of Product

United States

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